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Compound of Interest

Compound Name: Formetorex, (S)-

Cat. No.: B15181058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative neuropharmacological analysis of Formetorex and

amphetamine. While amphetamine is a well-characterized central nervous system (CNS)

stimulant, data on Formetorex is less extensive. This document synthesizes available

information to offer a comparative overview of their mechanisms of action, effects on

neurotransmitter systems, and overall pharmacological profiles.

Introduction
Amphetamine is a potent psychostimulant widely prescribed for the treatment of Attention-

Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its neuropharmacological effects

are primarily mediated by its interaction with monoamine neurotransmitter systems, specifically

dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][3]

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine that has been

described as an anorectic, though it does not appear to have ever been commercially marketed

for this or any other indication.[4] It is most frequently encountered as an intermediate in the

Leuckart synthesis of amphetamine.[4] While detailed neuropharmacological studies on

Formetorex are scarce, it is characterized as having mild stimulant effects and is known to

interact with monoamine transporters.[3]
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Both amphetamine and Formetorex exert their effects by modulating monoamine

neurotransmitter systems. However, the potency and specific mechanisms exhibit notable

differences based on available data.

Amphetamine: The primary mechanism of action for amphetamine involves several key

processes at the presynaptic terminal of monoaminergic neurons:[2][4][5]

Reversal of Transporter Function: Amphetamine is a substrate for the dopamine transporter

(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon entering

the neuron, it triggers the reversal of these transporters, leading to the non-vesicular release

of dopamine, norepinephrine, and serotonin from the cytoplasm into the synaptic cleft.[4]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inside the neuron, amphetamine

disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2.[2][4] This

leads to an increase in the cytosolic concentration of these neurotransmitters, further

promoting their release through the reversed transporters.

Monoamine Oxidase (MAO) Inhibition: Amphetamine can also inhibit the enzyme

monoamine oxidase, which is responsible for the degradation of monoamines, thereby

increasing their availability in the presynaptic terminal.[4]

TAAR1 Agonism: Amphetamine is an agonist at the trace amine-associated receptor 1

(TAAR1), which can further modulate the activity of monoamine transporters.[3]

Formetorex: Detailed mechanistic studies on Formetorex are limited. However, it is understood

to be a substituted amphetamine and is reported to interact with dopamine, norepinephrine,

and serotonin transporters, leading to increased synaptic levels of these neurotransmitters.[3]

Its effects are described as being milder than those of amphetamine, suggesting it may have a

lower affinity for monoamine transporters or be less efficacious at inducing transporter reversal

and inhibiting VMAT2.
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Caption: Amphetamine's mechanism of action on a dopaminergic neuron.
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Quantitative Data Comparison
Quantitative comparative data for Formetorex is not readily available in published literature.

The following tables summarize the well-established data for amphetamine.

Table 1: Monoamine Transporter Affinities of
Amphetamine

Transporter Ki (nM)

Dopamine Transporter (DAT) 24.8 - 131

Norepinephrine Transporter (NET) 7.1 - 42.1

Serotonin Transporter (SERT) 1760 - 3370

Note: Ki values can vary depending on the experimental conditions and tissue preparation.

Table 2: Pharmacokinetic Properties of Amphetamine
Parameter Value

Bioavailability ~75% (oral)

Protein Binding 15-40%

Half-life 9-11 hours (d-amphetamine)

Metabolism Hepatic (CYP2D6)

Excretion Renal

Experimental Protocols
Standard experimental protocols are employed to characterize the neuropharmacology of

psychostimulants like amphetamine and would be applicable for a detailed investigation of

Formetorex.
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Objective: To determine the binding affinity (Ki) of a compound for specific receptors and

transporters.

Methodology:

Tissue Preparation: Brain regions rich in the target of interest (e.g., striatum for DAT) are

dissected from rodents. The tissue is homogenized and centrifuged to prepare a crude

membrane fraction.

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN

35,428 for DAT) and varying concentrations of the test compound (amphetamine or

Formetorex).

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of

awake, freely moving animals following drug administration.

Methodology:

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region

(e.g., nucleus accumbens).

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow

flow rate.

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the

semipermeable membrane of the probe and are collected in the dialysate. Samples are
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collected at regular intervals before and after administration of the test compound.

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-

performance liquid chromatography (HPLC) with electrochemical detection.

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the

baseline pre-drug levels.

Experimental Workflow: In Vivo Microdialysis
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Caption: A typical workflow for an in vivo microdialysis experiment.
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Feature Formetorex Amphetamine

Primary Mechanism
Likely interacts with

monoamine transporters.

Substrate for and reverses

monoamine transporters (DAT,

NET, SERT); inhibits VMAT2;

weak MAO inhibitor; TAAR1

agonist.

Potency
Described as a "mild

stimulant".
Potent CNS stimulant.

Neurotransmitter Effects
Increases levels of dopamine,

norepinephrine, and serotonin.

Markedly increases synaptic

levels of dopamine and

norepinephrine; lesser effect

on serotonin.

Clinical Use
None; described as an

anorectic but never marketed.
ADHD, narcolepsy.

Abuse Potential
Unknown, but as a substituted

amphetamine, potential exists.
High

The available information, though limited for Formetorex, suggests that it shares a fundamental

mechanism of action with amphetamine, namely the modulation of monoamine transporters.

However, the characterization of Formetorex as a "mild stimulant" implies that its potency and

efficacy at these transporters are significantly lower than that of amphetamine.

The N-formyl group in Formetorex likely alters its interaction with the monoamine transporters

compared to the primary amine of amphetamine. This structural difference could result in lower

binding affinity, reduced ability to induce transporter reversal, or altered intracellular trafficking

and VMAT2 inhibition. A comprehensive neuropharmacological investigation of Formetorex

using the experimental protocols outlined above would be necessary to fully elucidate its

pharmacological profile and quantify its effects relative to amphetamine. Such studies would be

valuable for understanding the structure-activity relationships of substituted amphetamines and

for the forensic characterization of clandestinely synthesized amphetamine, where Formetorex

may be present as an impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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